molecular formula C11H15ClN4O2 B14610676 7-(4-Chlorobutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione CAS No. 59663-15-9

7-(4-Chlorobutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione

Cat. No.: B14610676
CAS No.: 59663-15-9
M. Wt: 270.71 g/mol
InChI Key: KQPGPPWKOYOFAY-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-chlorobutyl)theophylline typically involves the alkylation of theophylline with 4-chlorobutyl chloride. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction conditions often include heating the mixture to a temperature range of 80-100°C for several hours to ensure complete reaction .

Industrial Production Methods

In an industrial setting, the production of 7-(4-chlorobutyl)theophylline may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography would be employed to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

7-(4-chlorobutyl)theophylline can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed .

Scientific Research Applications

7-(4-chlorobutyl)theophylline has several scientific research applications:

Mechanism of Action

The mechanism of action of 7-(4-chlorobutyl)theophylline is similar to that of theophylline. It primarily acts as a phosphodiesterase inhibitor, which leads to an increase in cyclic adenosine monophosphate (cAMP) levels. This results in the relaxation of bronchial smooth muscle and improved airflow in the lungs. Additionally, it may block adenosine receptors, contributing to its bronchodilator effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-(4-chlorobutyl)theophylline is unique due to the presence of the 4-chlorobutyl group, which may alter its pharmacokinetics and pharmacodynamics compared to theophylline. This modification can potentially enhance its efficacy or reduce its side effects, making it a subject of interest for further research .

Properties

IUPAC Name

7-(4-chlorobutyl)-1,3-dimethylpurine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15ClN4O2/c1-14-9-8(10(17)15(2)11(14)18)16(7-13-9)6-4-3-5-12/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQPGPPWKOYOFAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CCCCCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40472489
Record name 7-(4-Chlorobutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

59663-15-9
Record name 7-(4-Chlorobutyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40472489
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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